Cas no 3970-39-6 (2-chloro-1-methoxy-3-nitro-benzene)

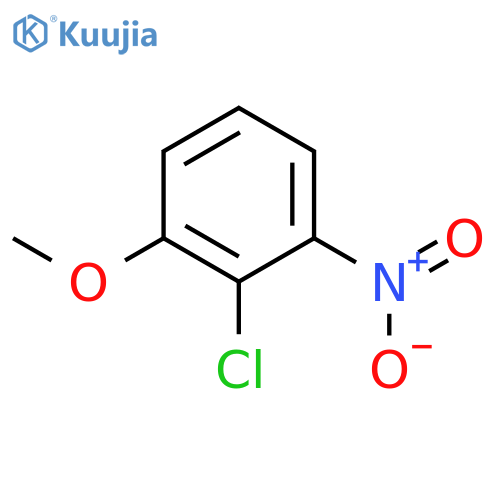

3970-39-6 structure

商品名:2-chloro-1-methoxy-3-nitro-benzene

2-chloro-1-methoxy-3-nitro-benzene 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-1-methoxy-3-nitrobenzene

- 2-Chloro-3-nitroanisole

- BENZENE, 2-CHLORO-1-METHOXY-3-NITRO-

- 2-chloro-1-methoxy-3-nitro-Benzene

- PubChem19263

- 2-chloro-3-nitroani-sole

- KSC497M8H

- XVBAPYDWAVGVGW-UHFFFAOYSA-N

- 2-chloro-3-methoxy-1-nitrobenzene

- SBB090640

- FCH886209

- CL8592

- PB22450

- AS02825

- AX8115437

- AB002468

- MFCD11035883

- SCHEMBL2496089

- AM20080633

- AKOS006308574

- DTXSID20497039

- AN-584/43422712

- A6629

- FT-0690116

- SY108299

- EN300-344744

- CS-B0021

- AC-22665

- Q-101523

- 3970-39-6

- DS-10524

- 2-chloro-1-methoxy-3-nitro-benzene

-

- MDL: MFCD11035883

- インチ: 1S/C7H6ClNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3

- InChIKey: XVBAPYDWAVGVGW-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C([H])=C([H])C([H])=C1OC([H])([H])[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 187.00400

- どういたいしつりょう: 187.0036207g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 55.05000

- LogP: 2.78000

2-chloro-1-methoxy-3-nitro-benzene セキュリティ情報

2-chloro-1-methoxy-3-nitro-benzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-chloro-1-methoxy-3-nitro-benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0053-1G |

2-chloro-1-methoxy-3-nitro-benzene |

3970-39-6 | 95% | 1g |

¥ 244.00 | 2023-04-13 | |

| ChemScence | CS-B0021-100g |

2-Chloro-1-methoxy-3-nitrobenzene |

3970-39-6 | ≥97.0% | 100g |

$598.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D505117-10g |

2-Chloro-1-Methoxy-3-nitrobenzene |

3970-39-6 | 97% | 10g |

$160 | 2024-05-24 | |

| Apollo Scientific | OR55654-5g |

2-Chloro-1-methoxy-3-nitrobenzene |

3970-39-6 | 97% | 5g |

£34.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058216-100g |

2-Chloro-1-methoxy-3-nitrobenzene |

3970-39-6 | 98% | 100g |

¥2702.00 | 2024-05-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0053-5G |

2-chloro-1-methoxy-3-nitro-benzene |

3970-39-6 | 95% | 5g |

¥ 752.00 | 2023-04-13 | |

| Enamine | EN300-344744-100g |

2-chloro-1-methoxy-3-nitrobenzene |

3970-39-6 | 95% | 100g |

$575.0 | 2023-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058216-25g |

2-Chloro-1-methoxy-3-nitrobenzene |

3970-39-6 | 98% | 25g |

¥677.00 | 2024-05-15 | |

| Alichem | A013027602-250mg |

2-Chloro-3-nitroanisole |

3970-39-6 | 97% | 250mg |

$480.00 | 2023-09-02 | |

| Alichem | A013027602-1g |

2-Chloro-3-nitroanisole |

3970-39-6 | 97% | 1g |

$1504.90 | 2023-09-02 |

2-chloro-1-methoxy-3-nitro-benzene 関連文献

-

1. CXIV.—The scission of diaryl ethers and related compounds by means of piperidine. Part III. The nitration of 2 : 4-dibromo-2′ : 4′-dinitrodiphenyl ether and of 2 : 4-dibromophenyl p-toluenesulphonate and benzoate. The chlorination and bromination of m-nitrophenolRosalind Venetia Henley,Eustace Ebenezer Turner J. Chem. Soc. 1930 928

-

2. CCCCLVII.—The inhibitory effect of substituents in chemical reactions. Part II. The reactivity of the isothiocyano-group in substituted arylthiocarbimidesDonald Wheeler Browne,George Malcolm Dyson J. Chem. Soc. 1931 3285

-

Herbert Henry Hodgson,Frederick William Handley J. Chem. Soc. 1928 625

-

5. Proceedings of the Chemical Society, Vol. 18, No. 254

3970-39-6 (2-chloro-1-methoxy-3-nitro-benzene) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 55290-64-7(Dimethipin)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3970-39-6)2-chloro-1-methoxy-3-nitro-benzene

清らかである:99%

はかる:100g

価格 ($):334.0